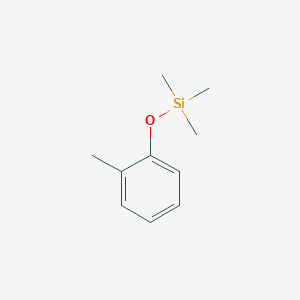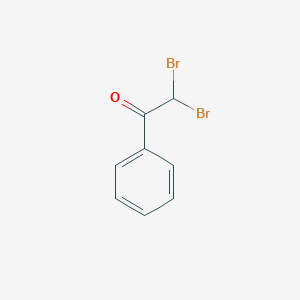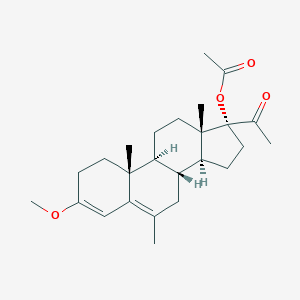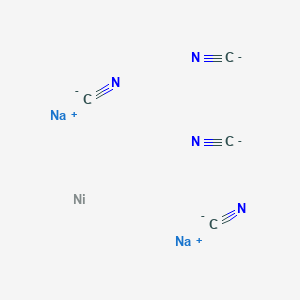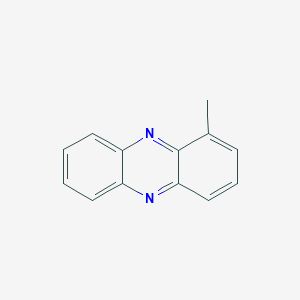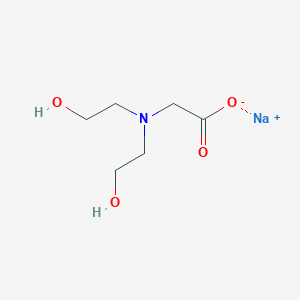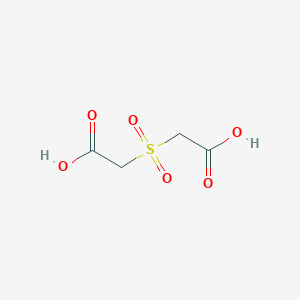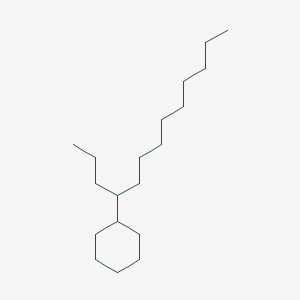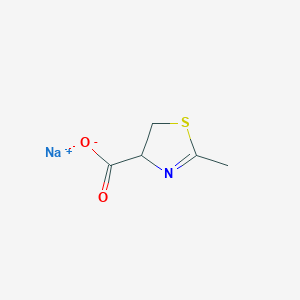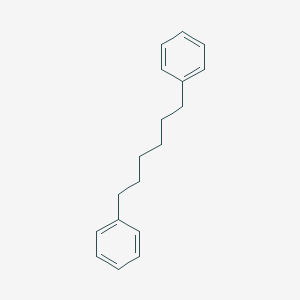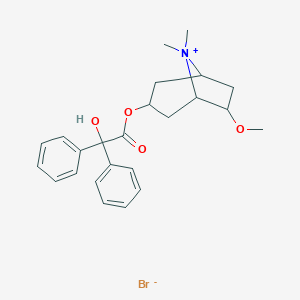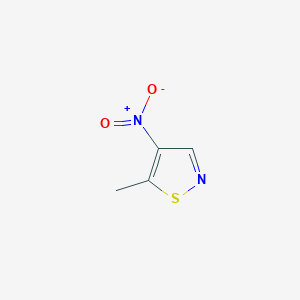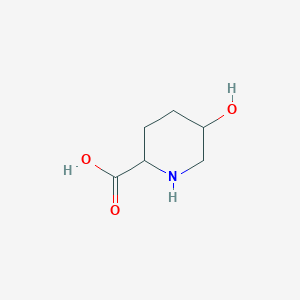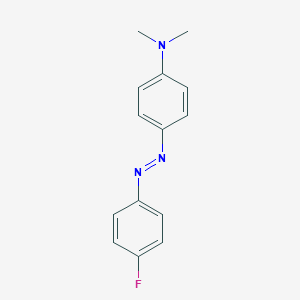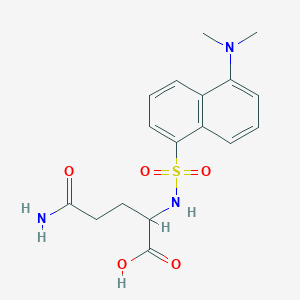
Dansyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-L-glutamine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-glutamine moiety. This compound is known for its fluorescent properties and is often used in biochemical and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-glutamine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-glutamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dansyl-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Sulfonamide Adducts: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
Dansyl-L-glutamine is widely used in various scientific research fields:
Mécanisme D'action
The mechanism of action of Dansyl-L-glutamine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups to form sulfonamide bonds, resulting in highly fluorescent products. This property is exploited in various analytical techniques to detect and quantify biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: Another fluorescent labeling reagent that reacts with amines to form fluorescent sulfonamide adducts.
Dansyl Amide: Similar in structure and function, used for labeling and detection purposes.
Uniqueness
Dansyl-L-glutamine is unique due to its specific attachment to L-glutamine, which enhances its applicability in biological systems. Its ability to form stable fluorescent adducts with amino acids and peptides makes it particularly valuable in biochemical and medical research .
Propriétés
Numéro CAS |
1101-67-3 |
|---|---|
Formule moléculaire |
C17H21N3O5S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21N3O5S/c1-20(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)19-13(17(22)23)9-10-16(18)21/h3-8,13,19H,9-10H2,1-2H3,(H2,18,21)(H,22,23)/t13-/m0/s1 |
Clé InChI |
AMOCBWNWZULALT-ZDUSSCGKSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |
SMILES isomérique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Key on ui other cas no. |
1101-67-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


